methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is an intriguing synthetic compound that showcases a combination of multiple functional groups. This complex molecule stands out for its potential in various chemical, biological, and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the 4,8-dimethyl-2-oxo-2H-chromen core: : This can be synthesized through a Claisen condensation of an appropriate phenol and an ester.
Introduction of the ethoxy oxopropyl side chain: : This step often requires a nucleophilic substitution reaction.
Final esterification: : The compound is then esterified with methyl benzoate under acidic conditions to form the final product.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step for efficiency and yield. This often includes using automated reactors, high-purity reagents, and stringent reaction control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often targeting the methylene groups or aromatic rings.
Reduction: : The ester and carbonyl groups can be reduced under specific conditions to yield alcohols.
Substitution: : Various substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Use of lithium aluminum hydride or sodium borohydride.
Substitution: : Often involves halogenated intermediates and strong bases or acids.
Major Products
Depending on the reagents and conditions, the major products can include modified esters, alcohols, or more complex substituted derivatives.
Scientific Research Applications
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several notable applications:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Functions as a probe in biological assays to investigate enzyme activities.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials and as a precursor for more complex chemical entities.
Mechanism of Action
The effects of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate are mediated by its ability to interact with specific molecular targets:
Enzyme inhibition: : It can inhibit certain enzymes by binding to their active sites.
Pathway modulation: : Influences biochemical pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-2-oxo-2H-chromen-7-yl acetate
3-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate
Methyl 4-(4,8-dimethyl-2-oxo-2H-chromen-7-yl)benzoate
Uniqueness
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate stands out due to its unique ester linkage and ethoxy oxopropyl side chain, which confer distinct physicochemical properties and biological activities.
In essence, this compound's versatility in reactions and applications makes it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-5-30-22(26)13-11-20-15(2)19-10-12-21(16(3)23(19)32-25(20)28)31-14-17-6-8-18(9-7-17)24(27)29-4/h6-10,12H,5,11,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRPFIXJSBLHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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